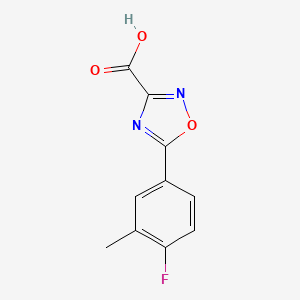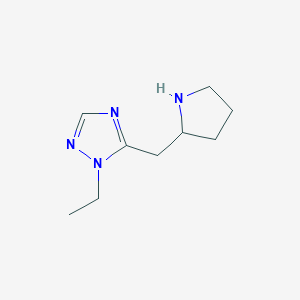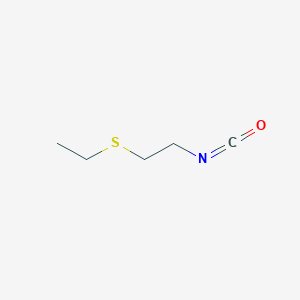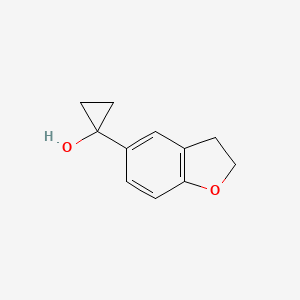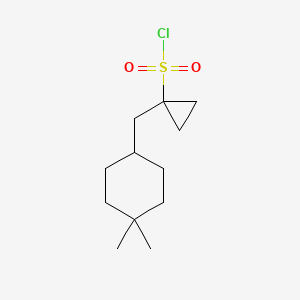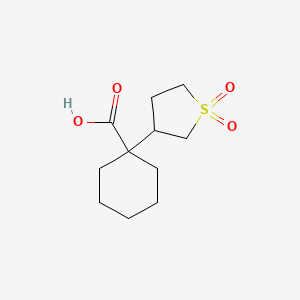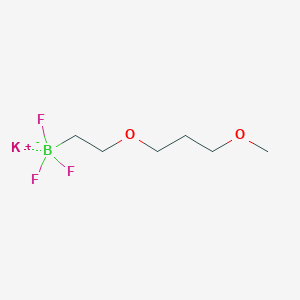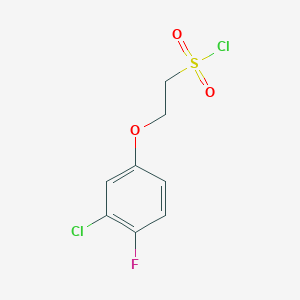
2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of both chloro and fluoro substituents on the phenoxy ring adds to the compound’s unique chemical properties, making it valuable in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chloro-4-fluorophenol with ethylene sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes, particularly in the formation of sulfonamides or sulfonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
- 2-Chloroethanesulfonyl chloride
- 4-Fluorophenoxyethane-1-sulfonyl chloride
Comparison: 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This dual substitution can influence the compound’s reactivity and the types of reactions it can undergo. Compared to 2-chloroethanesulfonyl chloride, the additional aromatic ring in this compound provides more opportunities for electrophilic aromatic substitution reactions. Similarly, the presence of the sulfonyl chloride group makes it more reactive than 4-fluorophenoxyethane-1-sulfonyl chloride, which lacks the chloro substituent.
Propiedades
Fórmula molecular |
C8H7Cl2FO3S |
|---|---|
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
2-(3-chloro-4-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl2FO3S/c9-7-5-6(1-2-8(7)11)14-3-4-15(10,12)13/h1-2,5H,3-4H2 |
Clave InChI |
AIVWHCIJDBBICU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCS(=O)(=O)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


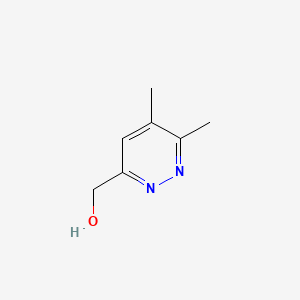
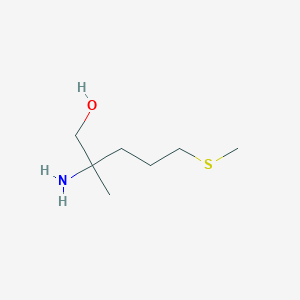
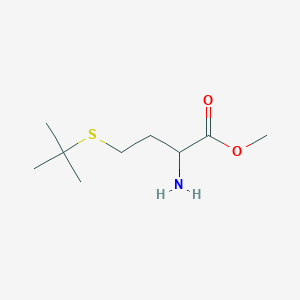
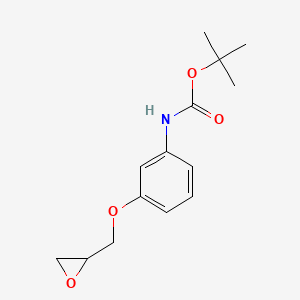

![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
